molecular formula C16H19NO4S B3000141 1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate CAS No. 2097896-65-4

1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate

Cat. No. B3000141
CAS RN: 2097896-65-4
M. Wt: 321.39
InChI Key: YXKAKMPLMZSFIM-UHFFFAOYSA-N
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Description

Furan and thiophene are both heterocyclic compounds, which means they are cyclic compounds that contain atoms of at least two different elements . Furan has a five-membered ring with four carbon atoms and one oxygen atom . Thiophene also has a five-membered ring, but with four carbon atoms and one sulfur atom . Both of these compounds and their derivatives have a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including condensation reactions such as the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann synthesis, and the Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving furan and thiophene derivatives can also be quite diverse. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan and thiophene derivatives can vary greatly depending on their specific structure. For example, ethyl 2-thiopheneacetate, a simple thiophene derivative, is a liquid with a refractive index of 1.51 and a density of 1.134 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has shown successful synthesis of geminally activated nitro dienes, including compounds with furan and thiophen elements, similar to 1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate. These compounds were characterized using NMR and IR spectroscopy (Baichurin et al., 2019).
  • Another study synthesized substituted tetrahydroquinoline-carbonitriles featuring furan and thiophen components. The structure of one such compound, a methyl acetate derivative, was confirmed by X-ray analysis (Dyachenko et al., 2015).

Chemical Reactivity and Applications

  • Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, related to the chemical structure , have been used to synthesize various derivatives like pyran, pyridine, and pyridazine, demonstrating the versatility of such compounds in heterocyclic synthesis (Mohareb et al., 2004).
  • An oxidant and transition-metal-free photoinduced synthesis involving similar compounds resulted in polyheterocyclic ethanones, highlighting potential in organic synthesis and material science (Zhang et al., 2017).
  • The decarboxylative Claisen rearrangement of furan-2-ylmethyl and thien-2-ylmethyl compounds has been explored, which is crucial for synthesizing heteroaromatic products (Craig et al., 2005).

Biological Activity

  • Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives exhibit biological activities, such as cytotoxicity against cancer cell lines and antimicrobial properties, suggesting the potential of furan derivatives in pharmacological research (Phutdhawong et al., 2019).

Material Science Applications

  • Poly(2-(thiophen-2-yl)furan) demonstrated enhanced capacitance properties, indicating its use in supercapacitor applications and highlighting the significance of furan-thiophene compounds in advanced materials (Mo et al., 2015).

Future Directions

Furan and thiophene derivatives continue to be a topic of interest in various fields, including medicinal chemistry, material science, and industrial chemistry . Future research will likely continue to explore new synthesis methods, applications, and mechanisms of action of these compounds.

properties

IUPAC Name

[1-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-11(18)21-16(2,3)15(19)17-9-13(12-6-8-22-10-12)14-5-4-7-20-14/h4-8,10,13H,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKAKMPLMZSFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C1=CSC=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate

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